2-氟乙基异硫氰酸酯

描述

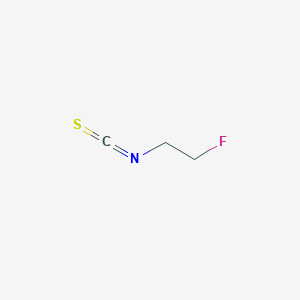

2-Fluoroethyl isothiocyanate is a chemical compound with the molecular formula C3H4FNCS. It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S.

科学研究应用

- 应用: 异硫氰酸荧光素 (FITC) 与生物分子中的亲核试剂(如氨基(–NH₂)或硫醇基(–SH))结合。它已被用于标记氨基酸、蛋白质和抗体超过半个世纪。由于与目标化合物结合的 FITC 分子数量多,由此产生的 FITC-生物分子偶联物可实现灵敏检测 .

荧光标记和生物分子分析

抗癌潜力

抗糖尿病特性

镇痛应用

心脏保护作用

神经系统疾病

作用机制

Target of Action

2-Fluoroethyl isothiocyanate, also known as 1-fluoro-2-isothiocyanatoethane, interacts with a variety of intracellular targets. These include proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . It also interacts with cytochrome P 450 (CYP) enzymes , which play a crucial role in the metabolism of many substances within the body.

Mode of Action

The interaction of 2-Fluoroethyl isothiocyanate with its targets leads to a variety of cellular changes. For instance, it can inhibit the activity of CYP enzymes , which may alter the metabolism of certain substances within the cell. It can also affect proteins involved in cell cycle regulation, potentially leading to cell cycle arrest .

Biochemical Pathways

2-Fluoroethyl isothiocyanate affects several biochemical pathways. It has been shown to modulate a large number of cancer-related targets or pathways, including those involved in detoxification, inflammation, apoptosis, and cell cycle regulation . This suggests that 2-Fluoroethyl isothiocyanate could have potential applications in cancer prevention or treatment.

Pharmacokinetics

Isothiocyanates in general are known to be metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh) followed by enzymatic degradation and n-acetylation . These processes could influence the bioavailability of 2-Fluoroethyl isothiocyanate in the body.

Result of Action

The molecular and cellular effects of 2-Fluoroethyl isothiocyanate’s action are diverse, given its interaction with multiple targets and pathways. For example, by modulating proteins involved in cell cycle regulation, it could potentially induce cell cycle arrest . By affecting proteins involved in apoptosis, it could potentially promote programmed cell death .

Action Environment

The action, efficacy, and stability of 2-Fluoroethyl isothiocyanate could be influenced by various environmental factors. For instance, the stability of isothiocyanates can depend on the polarity of different solvents and the presence of certain stabilizers . Additionally, the pH and presence of certain cofactors can influence the formation of isothiocyanates from their precursors .

生化分析

Biochemical Properties

2-Fluoroethyl isothiocyanate plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with nucleophiles such as amino and thiol groups in proteins, forming stable thiourea derivatives . This interaction can lead to the inhibition or activation of enzymes, depending on the specific protein and the nature of the modification. For instance, 2-Fluoroethyl isothiocyanate has been shown to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, it can interact with antioxidant proteins, influencing the cellular redox state and potentially modulating oxidative stress responses .

Cellular Effects

The effects of 2-Fluoroethyl isothiocyanate on cellular processes are profound. It has been observed to induce oxidative stress in various cell types, leading to the activation of stress response pathways . This compound can influence cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, 2-Fluoroethyl isothiocyanate can affect gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function . These effects can result in altered cell proliferation, apoptosis, and differentiation, depending on the cell type and context.

Molecular Mechanism

At the molecular level, 2-Fluoroethyl isothiocyanate exerts its effects through covalent modification of biomolecules. The isothiocyanate group reacts with nucleophilic sites on proteins, forming stable adducts that can alter protein function . This modification can inhibit enzyme activity by blocking the active site or inducing conformational changes that reduce catalytic efficiency . In some cases, 2-Fluoroethyl isothiocyanate can activate enzymes by stabilizing active conformations or promoting the formation of active enzyme complexes . Additionally, this compound can influence gene expression by modifying transcription factors and histones, leading to changes in chromatin structure and gene accessibility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoroethyl isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light . The degradation products can have different biological activities, potentially leading to changes in cellular responses over time . Long-term exposure to 2-Fluoroethyl isothiocyanate in in vitro and in vivo studies has shown that it can induce persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-Fluoroethyl isothiocyanate in animal models vary with dosage. At low doses, this compound can exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can induce toxic effects, including oxidative damage, apoptosis, and tissue injury . The threshold for these effects depends on the specific animal model and the route of administration. Studies have shown that high doses of 2-Fluoroethyl isothiocyanate can lead to adverse effects, such as liver and kidney damage, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

2-Fluoroethyl isothiocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes involved in detoxification and redox regulation . It is metabolized by conjugation with glutathione, followed by enzymatic degradation and excretion . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of 2-Fluoroethyl isothiocyanate within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Fluoroethyl isothiocyanate can bind to intracellular proteins and accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the expression of transport proteins .

Subcellular Localization

The subcellular localization of 2-Fluoroethyl isothiocyanate is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, 2-Fluoroethyl isothiocyanate can accumulate in the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . This localization can have significant implications for its biological

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl isothiocyanate can be achieved through several methods. One common approach involves the reaction of 2-fluoroethylamine with thiophosgene. The reaction typically occurs under mild conditions and yields the desired isothiocyanate product . Another method involves the use of difluorocarbenes stabilized by a copper catalyst and elemental sulfur to produce thiocarbonyl fluoride, which can then react with primary amines to form isothiocyanates .

Industrial Production Methods

Industrial production of 2-Fluoroethyl isothiocyanate often employs large-scale synthesis techniques that optimize yield and purity. These methods may involve continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for various applications .

化学反应分析

Types of Reactions

2-Fluoroethyl isothiocyanate undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines to form thioureas.

Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.

Hydrolysis: It is susceptible to hydrolysis, forming amines and carbonyl sulfide.

Common Reagents and Conditions

Common reagents used in reactions with 2-Fluoroethyl isothiocyanate include primary and secondary amines, alkenes, and water. Reaction conditions typically involve mild temperatures and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .

Major Products Formed

The major products formed from reactions with 2-Fluoroethyl isothiocyanate include thioureas, thiocarbam

属性

IUPAC Name |

1-fluoro-2-isothiocyanatoethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4FNS/c4-1-2-5-3-6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROMEDPVTPKCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84081-64-1 | |

| Record name | 1-fluoro-2-isothiocyanatoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)

![2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2587319.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)

![3-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-8-nitro-2H-chromen-2-one](/img/structure/B2587323.png)

![5-(3,4-dimethoxyphenyl)-1-[(3-methoxyphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2587325.png)

![2-{[2-(4-BROMOPHENYL)-5-(3,4-DIMETHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE](/img/structure/B2587327.png)

![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2587338.png)